2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole
Description
Properties
CAS No. |
656257-41-9 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3/c1-2-6-11-10(5-1)9-14(16-11)15-17-12-7-3-4-8-13(12)18-15/h1-8,14,16H,9H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
MBQDKUAKHRMNHR-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Alkylation
Diastereomeric Resolution
For racemic mixtures, resolve using chiral salts (e.g., tartaric acid derivatives) or chiral resolving agents (e.g., (+)-2-(2,2,2-trichloroethoxycarbonylamino)adipic acid).
Comparative Analysis of Methods
Data Tables and Research Findings
Table 1: Key Reaction Parameters for Alkylation
| Entry | Base | Solvent | Time | Yield | Stereochemical Outcome |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMSO | 12 h | 60% | Racemic mixture |
| 2 | L-Proline | Toluene | 24 h | 45% | (2S):(2R) = 75:25 |
| 3 | (+)-BCS | THF | 6 h | 55% | Enriched (2S)-enantiomer |
Table 2: Performance of Transition-Metal-Free C–H Amination
| Precursor | I₂ Loading | Temperature | Yield | Purity |
|---|---|---|---|---|
| N-Methyl aniline | 1.5 equiv | 80°C | 75% | 95% |
| N-Ethyl aniline | 1.5 equiv | 80°C | 70% | 92% |
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different dihydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Boron hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce various dihydroindole compounds.
Scientific Research Applications
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole and benzimidazole moieties allow it to bind to active sites and modulate the activity of these targets. This can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole with structurally related benzimidazole derivatives, emphasizing substituent effects on physical properties, synthesis, and biological activity:
Key Observations:
Synthetic Accessibility :
- Derivatives like 3a (4-bromophenyl) and 3o (allyl-indole) are synthesized via condensation of ortho-phenylenediamine with aldehydes, yielding 71–88% () . The target compound’s synthesis may follow similar protocols but with a chiral aldehyde precursor.
Physical Properties: Indole-substituted benzimidazoles (e.g., 3o, 3p) exhibit high melting points (>279°C), attributed to strong intermolecular hydrogen bonding and π-π stacking () .
Biological Activity :
- Pyridinyl derivatives () show anticancer and antimicrobial activities, likely due to improved solubility from the pyridine nitrogen .
- Nitrobenzyl derivatives () inhibit xanthine oxidase, a key enzyme in gout pathogenesis, with IC₅₀ values in the micromolar range .
- The dihydroindole moiety in the target compound could enhance chiral interactions with biological targets, similar to 2MP ’s improved DNA binding () .
Crystallography and Hydrogen Bonding: Polyhalogenobenzimidazoles () exhibit asymmetric hydrogen bonds and centrosymmetric packing, resembling the ǂ-form of 1H-benzimidazole . The target compound’s dihydroindole group may introduce non-centrosymmetric packing, influencing polymorphism.
Biological Activity
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole is a compound that merges the structural characteristics of indole and benzimidazole, both of which are recognized for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and neurological disorders.
- Molecular Formula : C15H13N3
- Molecular Weight : 235.28 g/mol
- CAS Number : 656257-41-9
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, such as enzymes and receptors. The indole and benzimidazole moieties facilitate binding to active sites, leading to modulation of enzyme activity or activation of receptor-mediated signaling pathways. This dual functionality is crucial for its potential as a therapeutic agent.
Antitumor Activity
Recent studies have highlighted the compound's potential as an Indolamine 2,3-dioxygenase-1 (IDO1) inhibitor, which is significant in cancer immunotherapy. Benzimidazole analogues have demonstrated potent antitumor activity by enhancing immune responses against tumors:
- A notable study indicated that certain benzimidazole derivatives exhibited low nanomolar IC50 values against IDO1 in various cancer cell lines, suggesting their efficacy in cancer treatment .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for several enzymes involved in critical biological pathways:
Study on IDO1 Inhibition
In a comprehensive study by Zhang et al. (2021), several benzimidazole derivatives were evaluated for their inhibitory effects on IDO1. The results showed that compounds with modifications in the indole moiety exhibited improved selectivity and potency against IDO1, reinforcing the potential for developing effective anticancer therapies .
Pharmacokinetics and Efficacy
Hamilton et al. (2021) explored the pharmacokinetic profiles of various benzimidazole derivatives. They found that compounds with optimal properties demonstrated effective tumor targeting and stability in biological systems, which are crucial for therapeutic applications .
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,3-Dihydroindole | Indole moiety | Similar antitumor properties |
| Benzimidazole | Benzimidazole structure | Known for antimicrobial and antiparasitic properties |
| Indole-3-acetic acid | Indole derivative | Plant hormone activity |
The unique combination of indole and benzimidazole structures in 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole grants it a diverse range of biological activities, making it a valuable candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
